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Compound Focus: Nocodazole

CAS No.: 31430-18-9

Cat. No.: S548337

The table below summarizes the binding affinities and experimental activity data for various nocodazole

analogues and related compounds from recent research.

Binding Affinity /

Compound . Inhibition of Tubulin Cytotoxicity (A549
Interaction Energy . .

Name Polymerization ICso (uM) Cell Line) ICso (uM)
(kcal/mol)

Flubendazole Highest binding affinity [1] Information missing Information missing

Oxfendazole > Nocodazole [1] Information missing Information missing

Nocodazole Reference compound [1] Information missing Information missing

(NZO)

Mebendazole < Nocodazole [1] Information missing Information missing

Albendazole < Mebendazole [1] Information missing Information missing

Hybrid Information missing 1.6+0.1[2] 12 +1.35 [2]

Analogue 1

Hybrid Information missing 2.2+0.2[2] >100 [2]

Analogue 2
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Binding Affinity /

Compound . Inhibition of Tubulin Cytotoxicity (A549

Name Interaction Energy Polymerization ICso (UM) Cell Line) ICso (M)
(kcalimol) o =l S

Hybrid Information missing >20 (Inactive) [2] >100 [2]

Analogue 3

Hybrid Information missing 2.0+£0.11[2] 6+2.8][2]

Analogue 4

Compound (8) -129.80 (Site 1), -134.29 Information missing Glso = 14.7 uM [3]
(Site 2) [3]

Experimental Protocols and Methodologies

To interpret this data, understanding the underlying experimental methods is crucial.

¢ Molecular Docking (Computational Binding Study)

o Objective: To predict the binding orientation and affinity of a small molecule (ligand) within a
protein's binding site [1].
o Typical Protocol:
= Protein Preparation: The 3D structure of the target protein (e.g., tubulin, PDB ID: 5CA1
or 1SAQ) is obtained. Hydrogen atoms are added, and the structure is energy-minimized
[1] [2].
= Ligand Preparation: The 3D structures of the compounds to be docked are energy-
minimized [1].
= Docking Simulation: The ligand is positioned into the protein's binding site (e.qg., the
colchicine binding site). Software like MOE (Molecular Operating Environment) or
Autodock uses scoring functions to evaluate thousands of possible poses and ranks them
based on binding affinity (often reported as a score in kcal/mol, where more negative
values indicate stronger binding) [1] [3] [2].

e Tubulin Polymerization Assay

o Objective: To experimentally measure a compound's ability to inhibit the assembly of tubulin
into microtubules [2].

o Typical Protocol: Purified tubulin is incubated with the test compound. The rate of microtubule
formation is monitored, often by measuring the increase in light scattering or viscosity. The
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concentration of the compound that inhibits 50% of the polymerization (ICso) is calculated [2].
e Cytotoxicity Assay (e.g., Against A549 Lung Cancer Cells)

o Objective: To determine a compound's ability to kill or inhibit the growth of cancer cells [2].
o Typical Protocol: A549 cells are cultured and exposed to various concentrations of the test
compound. After a set time, cell viability is measured using reagents like MTT or XTT. The

concentration that kills 50% of the cells (ICso) is reported [2].

Experimental Workflow and Mechanism of Action

The relationship between computational studies, experimental validation, and the biological mechanism of

these compounds can be visualized in the following workflow.
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Cell-Based Cytotoxicity Assay

Mechanism of Action

Inhibition of Tubulin
Polymerization

Biological Outcome

Cell Cycle Arrest
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Cancer Cell Apoptosis

Click to download full resolution via product page

The mechanism by which successful analogues exert their effect is detailed in the following pathway.

Binds Tubulin at the Inhibits Tubulin Disrupts Microtubule Halts Cell Division Triggers Apoptosis

Glocodazole REIEEIE Colchicine Site (CBS) Polymerization Dynamics (Mitotic Arrest) in Cancer Cells

Click to download full resolution via product page

Key Insights for Researchers

¢ Flubendazole Is a Promising Repurposing Candidate: Among the benzimidazole anthelmintics,
Flubendazole demonstrated the highest binding affinity to tubulin in computational studies,
surpassing nocodazole itself. This makes it a strong candidate for drug repurposing in oncology [1].

¢ Hydrophobic Interactions Are Critical: The failure of Hybrid Analogue 3, which has hydrophilic
hydroxyl groups, compared to the activity of its hydrophobic counterparts (Analogues 1, 2, and 4)
underscores that hydrophobic interactions in the specific region of the binding site are essential for
potent tubulin inhibition [2].

e Correlation Between Targets and Efficacy: The data shows a general trend where compounds that
effectively inhibit tubulin polymerization also demonstrate cytotoxicity, linking the molecular target
engagement to a desired cellular outcome [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comparative Binding Data of Nocodazole Analogues]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548337#nocodazole-

analogues-comparative-binding-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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